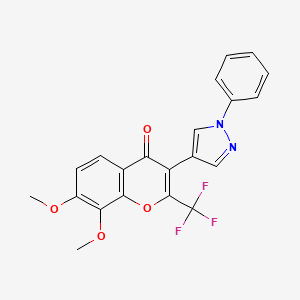

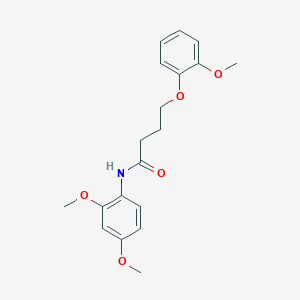

![molecular formula C13H12N2O B2955692 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 51331-93-2](/img/structure/B2955692.png)

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a heterocyclic compound . It is also referred to as naphtholactam . This compound has been used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been described . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of 2,5-Dimethyl-1H-indol-6-amine, a related compound, has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an efficient and general approach to oxazino[4,3-a]indole architectures has been described. The addition-cyclization cascade of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent led to the formation of the desired products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2,5-Dimethyl-1H-indol-6-amine has a density of 1.2±0.1 g/cm³, a boiling point of 361.0±37.0 °C at 760 mmHg, and is soluble in methanol .Applications De Recherche Scientifique

Antifungal Evaluation

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one derivatives have been evaluated for their antifungal properties. Ergenç et al. (1990) synthesized various derivatives and tested their antifungal potency, finding some derivatives to have high antifungal efficacy (Ergenç et al., 1990).

Synthesis and Pharmaceutical Applications

Several studies have focused on the synthesis of derivatives of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one for pharmaceutical applications. For instance, Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, which can be converted to benzo[cd]indol-2(1H)-ones, known for their biological and pharmaceutical significance (Wang et al., 2018).

Photoluminescence Properties

Outlaw et al. (2016) explored 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which show reversible pH-dependent optical properties. These properties are valuable for developing photoluminescent materials with potential applications in sensing and imaging (Outlaw et al., 2016).

Inhibitors of Thymidylate Synthase

Varney et al. (1992) designed and synthesized benz[cd]indole-containing inhibitors of thymidylate synthase. These inhibitors, derived from substituted 6-aminobenz[cd]indol-2(1H)-ones, showed promising cytotoxic properties against cancer cells (Varney et al., 1992).

Tubulin Inhibition and Antiproliferative Activity

Romagnoli et al. (2008) identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent antiproliferative agent targeting tubulin, indicating its potential in cancer therapy (Romagnoli et al., 2008).

Autophagy Inhibition for Cancer Treatment

Quintana et al. (2019) identified benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors, which have implications in autophagy inhibition and potential use in cancer treatment (Quintana et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

6-amino-1-ethylbenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXPPDSORWBMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID7970869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

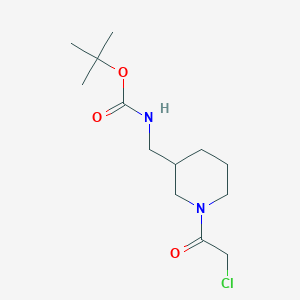

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)

![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)

![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)

![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

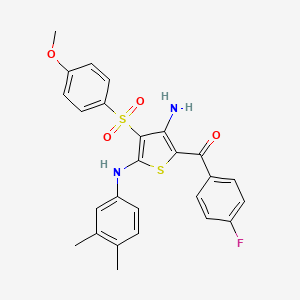

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)

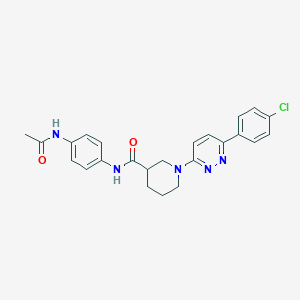

![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)